2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid
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Description
2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C20H17NO7S2 and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 2-HSBA efficiently catalyzes the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . This process involves substituted benzaldehydes, 2-naphthol, and amides (such as benzamide and acetamide or urea) using 10 mol% of 2-HSBA as an organocatalyst under solvent-free reaction conditions (SFRCs) at 100°C. The reactions are rapid (3–25 min for amidoalkyl naphthols and 70–120 min for 3,4-disubstituted isoxazol-5(4H)-ones) and yield products in the range of 82–97%.
- For the preparation of 3,4-disubstituted isoxazol-5(4H)-ones, the best results were achieved using 15 mol% of 2-HSBA under aqueous conditions at room temperature . This highlights its potential in environmentally friendly reactions.
- 1-Amidoalkyl-2-naphthols , generated via the Betti 3-component reaction (Betti-3CR), are important precursors for bioactive compounds . These compounds exhibit depressor, hypotensive, and bradycardia effects in humans.
- Betti bases and related molecules, including amidoalkyl naphthols, find applications in asymmetric synthesis . Their chiral properties make them valuable in creating enantiomerically pure compounds.
- 2-HSBA can be used in catalytic organic transformations, such as Mizoroki–Heck and Ullmann coupling reactions . These reactions play a crucial role in constructing complex organic molecules.
- Chiral shift reagents for carboxylic acids and chiral auxiliaries for synthesizing α-aminophosphonic acids can be derived from Betti bases . These compounds have applications in medicinal chemistry and drug development.
Organocatalysis
Water-Based Reactions
Bioactive Compound Synthesis
Asymmetric Synthesis
Catalytic Organic Transformations
Chiral Shift Reagents and Auxiliaries
properties
IUPAC Name |
2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7S2/c1-26-14-6-10(7-15(27-2)17(14)28-3)8-16-18(23)21(20(29)30-16)11-4-5-13(22)12(9-11)19(24)25/h4-9,22H,1-3H3,(H,24,25)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVSTYRQLIDEMX-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid |
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